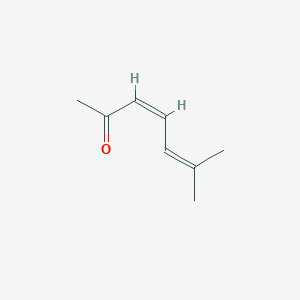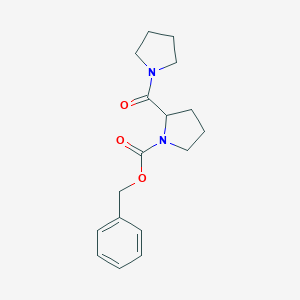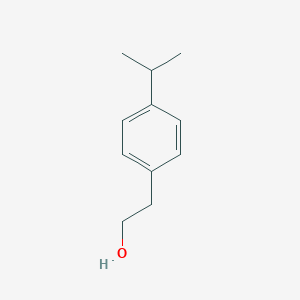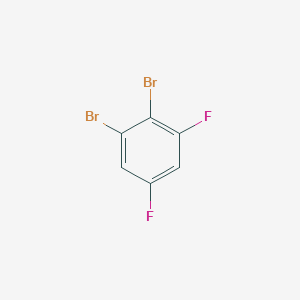
Skyrin
Übersicht
Beschreibung
Skyrin is a natural product belonging to the family of bisanthraquinones. It is characterized by its unique structure, which consists of two anthraquinone moieties connected by one to four bonding sites. This compound and its derivatives are found in various fungi and lichens. The compound was first isolated in the 1950s from the fungus Penicillium islandicum. This compound is known for its vibrant yellow or red crystalline form and has been extensively studied for its biological activities, including its potential role in the development of liver tumors when ingested through contaminated food sources .
Wissenschaftliche Forschungsanwendungen
Skyrin has been the subject of extensive scientific research due to its diverse biological activities. Some of the key applications include:
Chemistry: this compound is used as a precursor in the synthesis of other bioactive compounds.
Biology: this compound has been studied for its role in the biosynthesis of hypericin, a compound with significant biological activities.
Medicine: this compound exhibits cytotoxic, genotoxic, and DNA-protective effects, making it a potential candidate for anticancer therapy. .
Industry: this compound is used in the production of natural dyes and pigments due to its vibrant color.
Wirkmechanismus
Target of Action
Skyrin is a receptor-selective glucagon antagonist . It inhibits the growth of tumor cells , making it a potential anticancer agent.
Mode of Action
It has been observed to have weak antioxidant and chelating properties . This compound’s interaction with its targets leads to changes in the cellular environment, particularly in cancer cells .
Biochemical Pathways
This compound is involved in the biosynthesis of hypericin, a metabolite isolated from Hypericum perforatum L . The exact steps of this pathway and the localization of this compound and its precursors in Hypericum plants are still being investigated .
Pharmacokinetics
The spatial distribution of this compound and its precursors in leaves of hypericum plant species has been reported .
Result of Action
It induces apoptosis and upregulates Death receptor 5 in cancer cells . On the other hand, this compound displayed moderate DNA-protective effects that were more noticeable in the case of non-cancerous human lymphocytes .
Action Environment
The action environment of this compound is primarily within the cellular environment of cancer cells . .
Biochemische Analyse
Biochemical Properties
Skyrin is involved in the biosynthetic pathway of hypericin . It is proposed that hypericin is synthesized not through emodin and emodin anthrone, but this compound .
Cellular Effects
One of its derivatives, Cytothis compound A, was found to be highly active in a biochemical induction assay, which identifies compounds that damage DNA or inhibit DNA synthesis . It inhibits the incorporation of thymidine into DNA .
Molecular Mechanism
It is known that Cytothis compound A, a derivative of this compound, can inhibit DNA synthesis .
Metabolic Pathways
This compound is involved in the biosynthetic pathway of hypericin .
Subcellular Localization
This compound is localized in the dark glands in Hypericum humifusum and Hypericum tetrapterum leaves together with hypericin . It remains scattered throughout the leaves in Hypericum annulatum, Hypericum bupleuroides, and Hypericum rumeliacum
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Skyrin can be synthesized through the polyketide pathway, which involves the formation of anthraquinone intermediates. The biosynthesis of this compound in fungi involves the enzymatic conversion of simple precursors into complex anthraquinone structures. The exact synthetic routes and reaction conditions for this compound involve multiple steps, including the formation of emodin and emodin anthrone, which are key intermediates in the pathway .
Industrial Production Methods: Industrial production of this compound is typically achieved through the cultivation of fungi that naturally produce the compound. The fungi are grown under controlled conditions to optimize the yield of this compound. The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure its purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Skyrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as cerium ammonium nitrate and manganese dioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives exhibit different biological activities and are studied for their potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Skyrin is unique among bisanthraquinones due to its specific structure and biological activities. Similar compounds include:
Iridothis compound: Another bisanthraquinone with one bonding site between the anthraquinone moieties.
Rubrothis compound: A bisanthraquinone with two bonding sites between the anthraquinone moieties.
Luteothis compound: A bisanthraquinone with three bonding sites between the anthraquinone moieties.
This compound’s uniqueness lies in its specific bonding pattern and the presence of multiple hydroxy groups, which contribute to its diverse biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2,4,5-trihydroxy-7-methyl-1-(2,4,5-trihydroxy-7-methyl-9,10-dioxoanthracen-1-yl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c1-9-3-11-19(13(31)5-9)29(39)23-17(35)7-15(33)21(25(23)27(11)37)22-16(34)8-18(36)24-26(22)28(38)12-4-10(2)6-14(32)20(12)30(24)40/h3-8,31-36H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSXZQXHIJMNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=C(C(=C3C2=O)C4=C5C(=C(C=C4O)O)C(=O)C6=C(C5=O)C=C(C=C6O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208943 | |
| Record name | Skyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-06-2 | |
| Record name | Skyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000602062 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Skyrin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=361128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Skyrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SKYRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLA1F42GXP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of skyrin?
A: this compound has a molecular formula of C30H18O10 and a molecular weight of 538.44 g/mol. [, ]
Q2: What spectroscopic data is available for characterizing this compound?
A: this compound can be characterized using various spectroscopic techniques, including UV/Vis spectrophotometry, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , , , , , ]
Q3: What is the color of this compound?
A: this compound appears as orange-red rods or yellow, hexagonal plates in its crystalline form. []
Q4: Is this compound soluble in water?
A: this compound exhibits low water solubility due to its dimeric structure and hydrophobic nature. []
Q5: Which fungi are known to produce this compound?
A: this compound is produced by various fungal species, including Penicillium islandicum, Talaromyces wortmanni, Cryphonectria radicalis, and Endothia eugeniae. [, , , , , , , ]
Q6: How is this compound biosynthesized?
A: this compound biosynthesis involves the dimerization of emodin, catalyzed by the cytochrome P450 monooxygenase RugG. [] This process has been studied using labeled precursors and cell-free systems. []
Q7: Does the production of this compound vary between different strains of the same fungal species?
A: Yes, variations in pigment production, including this compound, have been observed between different strains of Penicillium rugulosum. []
Q8: What are the known biological activities of this compound?
A: this compound has been reported to exhibit various biological activities, including cytotoxicity against cancer cells, [, , ] antibacterial activity, [] antioxidant and radical scavenging properties, [] and glucagon receptor antagonism. []
Q9: How does this compound exert its cytotoxic effects?
A: this compound induces apoptosis in cancer cells through a mechanism involving reactive oxygen species (ROS) generation and mitochondrial pathway activation. []
Q10: How does this compound interact with the glucagon receptor?
A: this compound acts as a functional glucagon antagonist by uncoupling the glucagon receptor from adenylate cyclase activation, thereby inhibiting glucagon-stimulated cAMP production and glycogenolysis. [, ]
Q11: Is this compound effective against both Gram-positive and Gram-negative bacteria?
A: While this compound demonstrates antibacterial activity, it exhibits greater potency against Gram-positive bacteria compared to Gram-negative bacteria. []
Q12: Does this compound possess any insecticidal activity?
A: Studies have shown that this compound, along with rugulosin, exhibits selective toxicity towards insect cells, suggesting potential applications in pest control. []
Q13: Has this compound demonstrated any potential for targeted radionuclide therapy?
A: Research indicates that radiolabeled this compound exhibits preferential accumulation in necrotic tissues, making it a potential candidate for targeted radionuclide therapy of solid tumors. []
Q14: How does the dimeric structure of this compound influence its biological activity?
A: The dimeric structure of this compound contributes to its biological activity, influencing its binding affinity, cellular uptake, and overall potency compared to its monomeric counterpart, emodin. [, ]
Q15: What is the role of the hydroxyl groups in the biological activity of this compound?
A: The hydroxyl groups, particularly the 6,6'-hydroxyl groups, play a crucial role in the uncoupling action of this compound on mitochondrial respiration. []
Q16: What is known about the toxicity of this compound?
A: While this compound has shown potential therapeutic benefits, it is also known to exhibit cytotoxic effects. [, , ] Further research is needed to fully understand its safety profile and potential long-term effects.
Q17: What analytical techniques are used to detect and quantify this compound?
A: Various techniques are employed for this compound analysis, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and high-resolution mass spectrometry (HRMS), and MALDI-HRMS imaging. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)






